
2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione” is a complex organic molecule. It contains several functional groups, including a 1,3,4-thiadiazole ring, a piperidine ring, and an isoindoline-1,3-dione moiety .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the thiadiazole ring might undergo reactions typical of heterocycles, and the carbonyl groups in the isoindoline-1,3-dione moiety might be involved in various addition or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the polarity of the molecule, the presence of hydrogen bonding capabilities, and the overall shape and size of the molecule .Aplicaciones Científicas De Investigación
Microwave Catalytic Synthesis
- Microwave catalytic synthesis techniques have been applied to similar compounds, demonstrating efficient production methods. For example, the synthesis of 2-(Benzo[d]thiazol-2-yl)isoindoline-1,3-dione using microwave technology resulted in high yields, showcasing the utility of microwave-assisted synthesis in optimizing reaction conditions and improving product yields (Li Jin-jin, 2009).
Corrosion Inhibition
- Corrosion inhibition studies reveal that aza-pseudopeptides, including structures similar to the target compound, have been evaluated for their efficacy in preventing mild steel corrosion in acidic environments. The effectiveness of these compounds as corrosion inhibitors highlights their potential application in materials science and engineering to protect metals from degradation (Chadli et al., 2017).
Molecular Structure Analysis
- Research into the molecular structure of related compounds includes detailed characterization using techniques such as IR-NMR spectroscopy and single-crystal X-ray diffraction. Theoretical calculations, including density functional theory (DFT), provide insights into the molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the chemical behavior and potential applications of these compounds (Özdemir et al., 2010).
Antimicrobial Activity
- Antimicrobial activity assessments have identified that derivatives of similar structures exhibit potent antibacterial and antifungal effects. This suggests potential applications in developing new antimicrobial agents for medical and pharmaceutical uses (Prakash et al., 2011).
Chemosensors for Fluoride Ion Detection
- Chemosensor development for fluoride ion detection using naphthalimide derivatives related to the target compound indicates applications in environmental monitoring and analytical chemistry. These sensors can selectively and reversibly detect fluoride ions, highlighting the utility of such compounds in developing sensitive and specific detection systems (Zhang et al., 2020).
Mecanismo De Acción
The mechanism of action would depend on the intended use of the compound. For example, if this compound is a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems or specific enzymes or receptors in the body. Without specific information on its intended use, it’s difficult to predict the mechanism of action .
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. If it shows promising activity in a particular area (such as medicinal chemistry or materials science), future research could focus on optimizing its synthesis, improving its properties, or exploring its mechanism of action .
Propiedades
IUPAC Name |
2-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c22-14(9-21-15(23)12-3-1-2-4-13(12)16(21)24)20-7-5-11(6-8-20)25-17-19-18-10-26-17/h1-4,10-11H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQOWUNPBKDOIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2413092.png)

![(1R,3S,5R,6R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2413094.png)
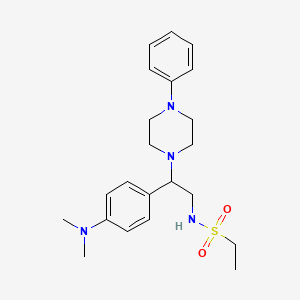
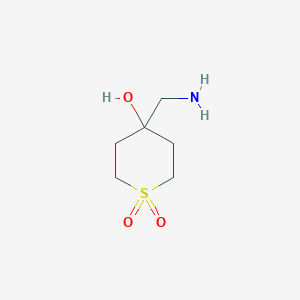
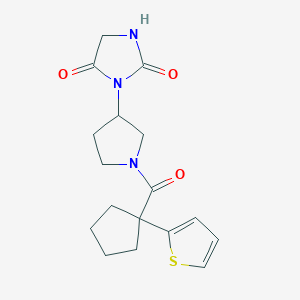
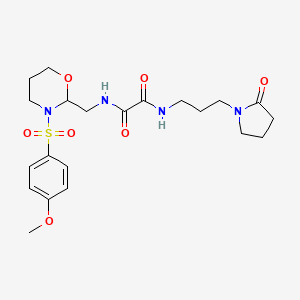
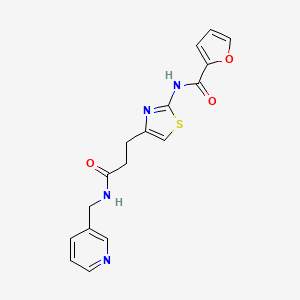
![3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2413105.png)
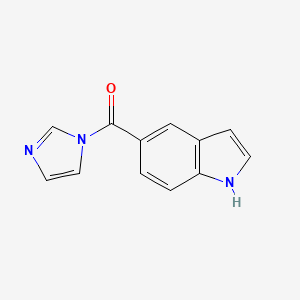
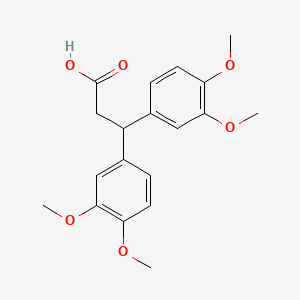
![5-[1-(4-Fluorophenyl)sulfonyl-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2413109.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B2413112.png)